molecular formula C20H23BrN2O4 B251179 5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide

5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide

Cat. No. B251179
M. Wt: 435.3 g/mol
InChI Key: JWDZNQNHUNFGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide is a chemical compound with potential applications in scientific research. This compound is also known as BIM-1 and has been the subject of several studies due to its unique properties. In

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide involves the inhibition of the proteasome, a complex protein complex responsible for the degradation of proteins in cells. By inhibiting the proteasome, 5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide prevents the degradation of proteins that are important for the survival of cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide has significant biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, this compound has been shown to induce cell cycle arrest in cancer cells, prevent the angiogenesis of tumors, and inhibit the migration and invasion of cancer cells. These effects suggest that 5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide has potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. This property makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer treatment. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide. One potential direction is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Additionally, further studies may be conducted to investigate the potential use of 5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide in combination with other cancer treatments. Finally, more research may be conducted to investigate the potential use of this compound in the treatment of other diseases besides cancer.

Synthesis Methods

The synthesis method of 5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide involves the reaction of 5-bromo-2-methoxy-3-methylbenzoic acid with isobutyl chloroformate, followed by the reaction of the resulting compound with 4-amino-3-methoxyacetanilide. This process results in the formation of the final product, 5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide.

Scientific Research Applications

5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide has been shown to induce apoptosis in cancer cells, further supporting its potential as a cancer treatment.

properties

Molecular Formula

C20H23BrN2O4

Molecular Weight

435.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide

InChI

InChI=1S/C20H23BrN2O4/c1-11(2)19(24)23-16-7-6-14(10-17(16)26-4)22-20(25)15-9-13(21)8-12(3)18(15)27-5/h6-11H,1-5H3,(H,22,25)(H,23,24)

InChI Key

JWDZNQNHUNFGIE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)OC

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)Br

Origin of Product

United States

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